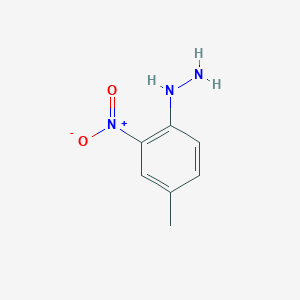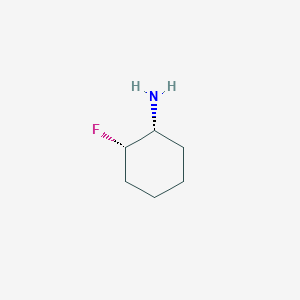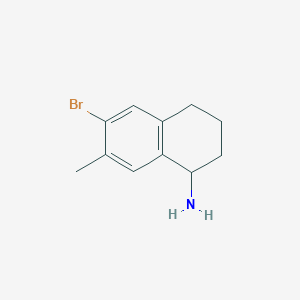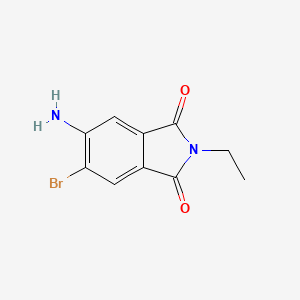
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol is an organic compound that features a bromine atom attached to a phenyl ring and a nitro group attached to another phenyl ring, connected by an ethanol moiety
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-nitrobenzaldehyde.
Reaction Conditions: A Grignard reaction is employed, where a Grignard reagent (such as phenylmagnesium bromide) is reacted with the aldehydes under anhydrous conditions.
Industrial Production: In an industrial setting, the reaction is scaled up using large reactors, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(2-nitrophenyl)ethanol: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-2-(2-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.
1-(4-Bromophenyl)-2-(2-hydroxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of a nitro group.
Properties
Molecular Formula |
C14H12BrNO3 |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(2-nitrophenyl)ethanol |
InChI |
InChI=1S/C14H12BrNO3/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16(18)19/h1-8,14,17H,9H2 |
InChI Key |
LZMABHURDNEZKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C2=CC=C(C=C2)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-oxo-2-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12281001.png)

![Chromate(3-),bis[4-[[4,5-dihydro-3-methyl-5-(oxo-kO)-1-phenyl-1H-pyrazol-4-yl]azo-kN1]-3-(hydroxy-kO)-1-naphthalenesulfonato(3-)]-, disodium hydrogen](/img/structure/B12281020.png)


![2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12281038.png)
![4-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]morpholine](/img/structure/B12281040.png)

![(2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12281047.png)

![Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate](/img/structure/B12281064.png)

